

ANGPTL8 ELISA Kit: Application Notes and Protocols

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Compound of Interest

Compound Name: PHYLPA-8

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Introduction

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein predominantly expressed in the liver and adipose tissue. It plays a significant role in lipid metabolism, particularly in the regulation of triglyceride levels, and is implicated in glucose homeostasis. Due to its involvement in various metabolic pathways and its association with metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease, the accurate quantification of ANGPTL8 in biological samples is of great interest to researchers in academia and the pharmaceutical industry. This document provides a detailed protocol and validation data for a typical sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative measurement of human ANGPTL8.

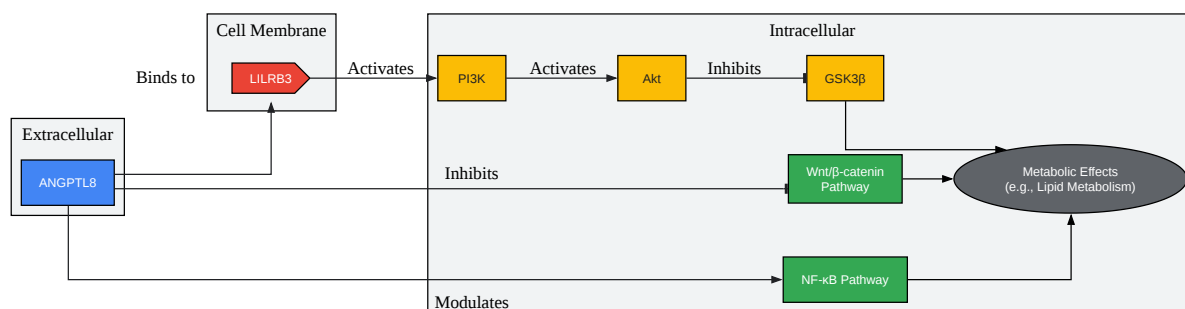
Principle of the Assay

The ANGPTL8 ELISA kit is based on the sandwich ELISA principle. The microplate provided in the kit is pre-coated with a monoclonal antibody specific to human ANGPTL8.^{[1][2][3][4]} When standards and samples are added to the wells, ANGPTL8 present in the solution binds to the immobilized antibody. Following a washing step, a biotin-conjugated detection antibody that also recognizes human ANGPTL8 is added, forming an antibody-antigen-antibody sandwich. Subsequently, Avidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.^{[1][4]} After another wash to remove unbound conjugate, a substrate solution (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate,

resulting in a colored product. The intensity of the color, which is proportional to the concentration of ANGPTL8 in the sample, is measured spectrophotometrically at a wavelength of 450 nm.[1] The concentration of ANGPTL8 in the samples is then determined by comparing their optical density (OD) with a standard curve generated from standards of known concentrations.[1]

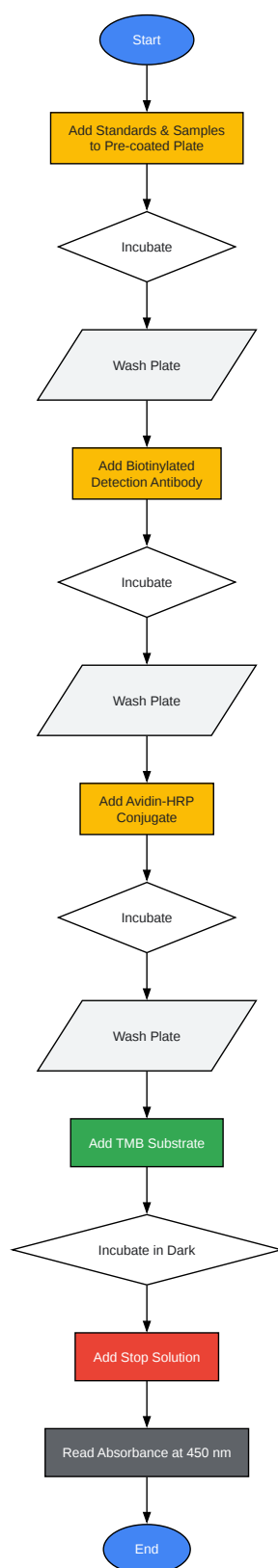
ANGPTL8 Signaling and Experimental Workflow

To understand the biological context of ANGPTL8 and the experimental procedure, the following diagrams illustrate a simplified ANGPTL8 signaling pathway and the ELISA workflow.



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Caption: A simplified diagram of ANGPTL8 signaling pathways.



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Caption: A typical experimental workflow for the ANGPTL8 Sandwich ELISA.

Validation Data

The performance of ANGPTL8 ELISA kits is validated through various parameters. The following table summarizes typical validation data from different sources.

Parameter	Specification	Source
Sensitivity	0.057 ng/mL	[1]
75 pg/mL	[5]	
12.3 pg/mL	[6]	
Detection Range	0.16 - 10 ng/mL	
125 - 8000 pg/mL	[5]	
31.25 - 2000 pg/mL	[6]	
Intra-Assay Precision	CV% < 8%	[1][4][7][8]
Inter-Assay Precision	CV% < 10%	[1][4][7][8]
Specificity	High sensitivity and excellent specificity for human ANGPTL8. No significant cross-reactivity or interference with analogues observed.	[3][5][7]
Sample Types	Serum, plasma, tissue homogenates, cell culture supernates, and other biological fluids.	[9][1][5]
Recovery	Assayed by spiking samples with a known concentration of ANGPTL8 and calculating the percentage of recovery.	[1][10]
Linearity	Assayed by testing serial dilutions of samples spiked with a high concentration of ANGPTL8. The results are demonstrated by the percentage of calculated concentration to the expected.	[1][10]

Experimental Protocol

This protocol is a representative example and may require optimization for specific experimental conditions. Always refer to the manufacturer's instructions provided with the specific kit.

Reagent Preparation

- **Standards:** Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Prepare a dilution series of the standard by serially diluting the stock solution with standard diluent to generate a standard curve.
- **Wash Buffer:** If provided as a concentrate, dilute it with deionized or distilled water to the working concentration (e.g., 1x).
- **Biotinylated Detection Antibody:** Dilute the concentrated detection antibody with the provided antibody diluent to the working concentration.
- **Avidin-HRP Conjugate:** Dilute the concentrated Avidin-HRP conjugate with the provided conjugate diluent to the working concentration.
- **Samples:** Collect serum or plasma samples using standard procedures.^{[6][8]} If not assayed immediately, store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.^{[6][8]} Dilute samples with the appropriate sample diluent as recommended by the kit manufacturer.

Assay Procedure

- **Add Standards and Samples:** Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
- **Incubation 1:** Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).
- **Washing 1:** Aspirate the liquid from each well and wash each well with 300 µL of 1x Wash Buffer. Repeat the wash step 3-5 times. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

- **Add Detection Antibody:** Add 100 μ L of the diluted Biotinylated Detection Antibody to each well.
- **Incubation 2:** Cover the plate and incubate as per the manufacturer's instructions (e.g., 60 minutes at 37°C).
- **Washing 2:** Repeat the washing step as described in step 3.
- **Add Avidin-HRP Conjugate:** Add 100 μ L of the diluted Avidin-HRP Conjugate to each well.
- **Incubation 3:** Cover the plate and incubate as directed (e.g., 30 minutes at 37°C).
- **Washing 3:** Repeat the washing step as described in step 3.
- **Substrate Reaction:** Add 90 μ L of TMB Substrate solution to each well. Cover the plate and incubate in the dark at room temperature for the recommended time (e.g., 15-30 minutes).
- **Stop Reaction:** Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- **Read Plate:** Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis

- Calculate the average OD for each standard, control, and sample.
- Generate a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Determine the concentration of ANGPTL8 in the samples by interpolating their mean OD values from the standard curve.
- Account for the dilution factor used for the samples to obtain the final concentration of ANGPTL8.

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